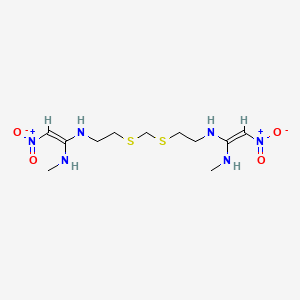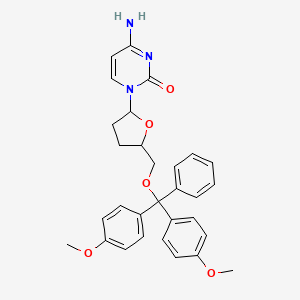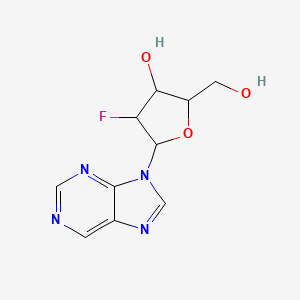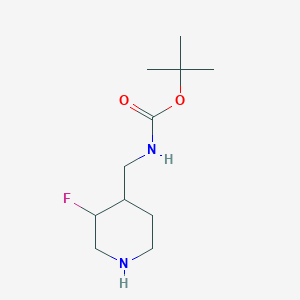![molecular formula C23H25ClFN3O2 B12106111 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)
2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxolane ring, and a pyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride typically involves multiple steps. The initial step often includes the formation of the dioxolane ring through a cyclization reaction involving a fluorophenyl compound and an appropriate diol. This is followed by the introduction of the pyridine moiety through a coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.
Interhalogen Compounds: Contain halogen atoms but differ significantly in structure and properties.
Uniqueness
2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride is unique due to its combination of a fluorophenyl group, a dioxolane ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C23H25ClFN3O2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[[1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride |
InChI |
InChI=1S/C23H24FN3O2.ClH/c24-19-8-6-18(7-9-19)23(28-16-17-29-23)12-3-13-27-14-10-20(11-15-27)26-22-5-2-1-4-21(22)25;/h1-2,4-11,14-15H,3,12-13,16-17,25H2;1H |
InChI Key |
IOBNBLVOKTZLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCN2C=CC(=NC3=CC=CC=C3N)C=C2)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)


![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)



